molecular formula C16H19NO4S B2828740 1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034602-56-5

1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2828740
CAS No.: 2034602-56-5
M. Wt: 321.39
InChI Key: FSYSOCUQBFLPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate" is a structurally complex molecule featuring a benzo[b]thiophene core substituted with a hydroxyethylamino group, a methyl-oxopropan-2-yl moiety, and an acetate ester.

Properties

IUPAC Name

[1-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-10(18)21-16(2,3)15(20)17-8-13(19)12-9-22-14-7-5-4-6-11(12)14/h4-7,9,13,19H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYSOCUQBFLPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves several steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene Derivatives with Substituted Aromatic Rings

Compounds such as (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (compounds 5 , 6 , 7 ) and fluorophenyl/methoxyphenyl analogs (8 , 9 , 10 ) share the benzo[b]thiophene core but differ in substituents . Key comparisons include:

Compound Substituents Key Properties
Target compound Acetate ester, hydroxyethylamino Likely higher hydrophilicity due to ester and polar amino groups
Compounds 5–7 Chlorophenyl, trimethoxyphenyl Enhanced lipophilicity; chloro groups may improve membrane permeability
Compounds 8–10 Fluorophenyl, methoxyphenyl Fluorine atoms increase metabolic stability; methoxy groups modulate electronic effects

Structural Implications :

  • The acetate ester in the target compound may enhance solubility compared to halogenated derivatives (e.g., 5–7 ), which are more lipophilic .
Tetrazole-Containing Benzo[b]thiophene Analogs

Compounds (I) and (II) from incorporate tetrazole rings and methoxyphenyl groups. These analogs exhibit distinct conformational properties:

Parameter Target Compound Tetrazole Analogs (I, II)
Planarity Likely flexible due to ester Rigid due to tetrazole and conjugated ethenyl
Dihedral Angles Not reported 60–89° between tetrazole and benzothiophene
Hydrogen Bonding Potential via amino/ester Strong N–H···N bonds in tetrazole chains

Functional Implications :

  • The rigid tetrazole rings in I and II favor crystallinity, whereas the target compound’s ester and amino groups may lead to amorphous solid states .

Biological Activity

The compound 1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H17NO4S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4\text{S}

This structure features a benzo[b]thiophene moiety, which contributes to its biological properties. The presence of hydroxyethyl and acetate groups may influence its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds containing the benzo[b]thiophene structure exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain benzo[b]thiophene derivatives have demonstrated the ability to modulate inflammatory pathways.
  • Antimicrobial Properties : There is evidence suggesting that these compounds may possess antimicrobial activity against various pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB, which plays a crucial role in inflammatory responses.
  • Induction of Apoptosis : Some studies suggest that they can induce programmed cell death in cancer cells.

Anticancer Studies

A study published in ResearchGate highlights the synthesis and characterization of various benzo[b]thiophene derivatives, including the one . The study demonstrated that these compounds exhibited significant cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of benzo[b]thiophene derivatives. A specific investigation showed that these compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Another study explored the antimicrobial effects of benzo[b]thiophene derivatives against common pathogens. The results indicated that certain derivatives had notable antibacterial properties, supporting their potential use in developing new antimicrobial agents .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of NF-kB signaling
AntimicrobialBactericidal activity against pathogens

Case Studies

  • Case Study on Anticancer Activity : A specific derivative was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, treatment with a benzo[b]thiophene derivative resulted in reduced swelling and pain compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling, leveraging benzo[b]thiophen-3-yl derivatives as precursors. Key steps include:

Precursor Activation : Use chloroethyl benzo[b]thiophen derivatives to enhance reactivity.

Coupling Conditions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .

Purification : Chromatography (HPLC or flash column) with mobile phases like acetonitrile/water gradients improves purity (>95%) .
Critical Parameters : Temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:ester) must be tightly controlled to minimize side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use multimodal analytical techniques:
  • NMR Spectroscopy : Confirm benzo[b]thiophen and acetate moieties via characteristic peaks (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 2.1 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]+ expected ~350–400 Da, depending on substituents) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (applicable to derivatives in ).

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Storage : Protect from light and moisture using amber vials under inert gas (argon).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C for similar benzo[b]thiophen derivatives) .
  • Hydrolytic Sensitivity : Monitor pH (neutral buffers preferred) to prevent ester or amide bond cleavage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize derivatives with high binding affinity .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC50 in cancer cell lines) with standardized protocols (e.g., MTT assays at 24–72 hours) .
  • Batch Variability Analysis : Compare purity (HPLC) and stereochemical consistency (CD spectroscopy) across samples .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

Q. What experimental design strategies optimize reaction yield and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) :
  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology : Central Composite Design (CCD) identifies optimal conditions (e.g., 60°C, 5 mol% catalyst in DMF) .
  • Robustness Testing : Vary factors ±10% to confirm reproducibility .

Key Recommendations

  • Prioritize computational-experimental feedback loops to accelerate discovery .
  • Use multivariate analysis to resolve data discrepancies .
  • Validate biological activity in 3D cell models to bridge in vitro-in vivo gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.